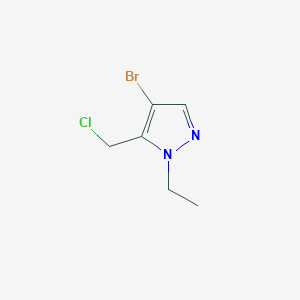

4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole

Descripción

4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is a halogenated pyrazole derivative with the molecular formula C₆H₈BrClN₂ and a molecular weight of 238.5 g/mol (estimated from analogs in and ). This compound features a pyrazole ring substituted with bromine at position 4, a chloromethyl group at position 5, and an ethyl group at the N1 position. Its synthesis likely involves halogenation and alkylation steps, as seen in related pyrazole derivatives (e.g., bromination of enones followed by cyclization with hydrazines, as in ). Pyrazoles are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and halogen-based interactions .

Propiedades

IUPAC Name |

4-bromo-5-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCZAKLLCMWGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination of 1-ethyl-1H-pyrazole followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide and an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or methoxy derivatives, while coupling reactions can produce aryl or vinyl-substituted pyrazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds synthesized from 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole have demonstrated effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Agrochemical Applications

This compound is also utilized in the agrochemical industry, particularly in the development of insecticides and fungicides. It acts as a precursor for synthesizing more complex molecules that exhibit pest control properties.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Activity |

|---|---|---|

| Insecticide | Chlorantraniliprole | Effective against lepidopteran pests |

| Fungicide | Pyrazole-based fungicides | Broad-spectrum antifungal activity |

Synthetic Intermediate

4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is widely used as a building block in organic synthesis. It facilitates the construction of various nitrogen-containing heterocycles, which are crucial in both pharmaceutical and material sciences.

Synthesis Pathway

The synthesis of this compound typically involves the bromination of pyrazole derivatives followed by chloromethylation. This method not only improves yield but also reduces waste products compared to traditional methods .

Structural Analysis and Reactivity Insights

Recent studies have focused on the structural characteristics and reactivity of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole. Techniques such as X-ray diffraction and density functional theory have been employed to understand its electronic properties, which are essential for predicting its behavior in chemical reactions .

Reactivity Insights

The presence of bromine and chloromethyl groups enhances the electrophilic character of the pyrazole ring, making it suitable for further functionalization. This characteristic is exploited in various synthetic pathways to create diverse chemical entities with potential applications in drug discovery .

Mecanismo De Acción

The mechanism of action of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of halogen atoms often enhances the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

The following table compares 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole with structurally related pyrazole derivatives:

Physicochemical Properties

- Substituent Reactivity : The chloromethyl group (–CH₂Cl) introduces higher reactivity compared to –CHF₂ or alkoxy groups, making the compound a candidate for further functionalization (e.g., nucleophilic substitution) .

- Stability : Compounds with –CH₂Cl or –CHF₂ groups may require低温 storage to prevent decomposition, as seen in similar halogenated pyrazoles ().

Key Research Findings

- Synthetic Flexibility : The chloromethyl group enables facile derivatization, as demonstrated in the synthesis of carbaldehyde analogs via oxidation ().

- Crystallographic Insights : Pyrazole rings with halogen substituents often exhibit planar geometries, facilitating π-stacking and halogen-bonding interactions in crystal lattices (e.g., short Cl···N contacts in ).

Actividad Biológica

Overview of Pyrazole Derivatives

Pyrazole compounds are recognized for their wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities. The unique structural features of pyrazoles allow for modifications that enhance their biological activity. The introduction of halogen substituents like bromine and chlorine can significantly influence the reactivity and interaction of these compounds with biological targets .

The mechanism of action for 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole involves its ability to interact with various molecular targets within biological systems. The presence of bromine and chloromethyl groups allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. Additionally, the ethyl group may enhance lipophilicity and membrane permeability, which are critical for bioavailability .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a comparative study, compounds structurally similar to 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, derivatives with similar substituents demonstrated inhibition zones ranging from 16 mm to 30 mm against these pathogens, outperforming standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-bromo derivative | S. aureus ATCC 25923 | 22 |

| 4-bromo derivative | E. coli ATCC 25922 | 20 |

| Ciprofloxacin | S. aureus ATCC 25923 | 26 |

| Ciprofloxacin | E. coli ATCC 25922 | 25 |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. A recent investigation into similar compounds revealed that they exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). For instance, a related pyrazole compound displayed an IC50 value of approximately 2.13 µM against MCF-7 cells, indicating potent anticancer activity .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel pyrazole derivatives, researchers synthesized several compounds including 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole . These were evaluated for their anticancer activity using MTT assays against various cancer cell lines. The results indicated that many derivatives showed promising results comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another study involved screening various pyrazole derivatives for antimicrobial efficacy against a panel of bacteria and fungi. The findings demonstrated that the introduction of halogen groups significantly enhanced the antimicrobial activity compared to non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, halogenation, and functional group modifications. For example, intermediates like 5-chloropyrazole derivatives are halogenated using brominating agents (e.g., NBS or Br₂ in DMF), followed by alkylation with ethyl groups under basic conditions. Key steps include optimizing reaction temperatures (70–120°C) and catalysts (e.g., POCl₃ for cyclization) to enhance yields .

- Characterization : Confirm intermediates and final products using NMR (¹H/¹³C), IR (to track carbonyl or C-Br stretches), and mass spectrometry. X-ray crystallography may resolve ambiguous regioselectivity in bromination steps .

Q. How can researchers verify the structural integrity of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole and its intermediates?

- Analytical Workflow :

- Step 1 : Use ¹H NMR to confirm substitution patterns (e.g., ethyl group integration at δ 1.2–1.4 ppm, chloromethyl protons at δ 4.5–5.0 ppm).

- Step 2 : IR spectroscopy identifies C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches.

- Step 3 : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 251.12 for C₇H₉BrClN₂).

- Step 4 : X-ray diffraction resolves steric effects from bulky substituents (e.g., dihedral angles between pyrazole and aryl rings) .

Advanced Research Questions

Q. How does regioselectivity in bromination and alkylation steps impact the synthesis of pyrazole derivatives?

- Mechanistic Insight : Bromination at the 4-position is favored due to electron-donating ethyl groups stabilizing the transition state. Competing pathways (e.g., 3-bromo isomers) may arise if steric hindrance from chloromethyl groups is not controlled. Use DFT calculations to model charge distribution and predict reactive sites .

- Case Study : In Vilsmeier-Haack reactions, POCl₃/DMF systems selectively form 4-carbaldehyde derivatives, while alternative conditions (e.g., H₂O₂/acid) may lead to over-oxidation .

Q. How can contradictory biological activity data for pyrazole derivatives be reconciled?

- Data Analysis Framework :

- Factor 1 : Substituent electronic effects. Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity but reduce membrane permeability. For example, 4-bromo derivatives show lower anticancer activity than 4-chloro analogs due to steric bulk .

- Factor 2 : Conformational flexibility. Pyrazole rings with rigid substituents (e.g., aryl groups) exhibit reduced binding to dynamic targets like kinases. Compare crystal structures (e.g., dihedral angles >70° vs. <10°) to activity data .

Q. What strategies optimize reaction conditions for scaling pyrazole derivatives without compromising purity?

- Process Chemistry Considerations :

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize byproducts in halogenation steps .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to accelerate cyclization while avoiding side reactions.

- Workflow : Use design of experiments (DoE) to model temperature, catalyst loading, and stoichiometry interactions. For example, a 10% excess of ethylating agent improves yields by 15% .

Q. How can researchers design structure-activity relationship (SAR) studies for pyrazole-based bioactive compounds?

- SAR Protocol :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., -Br → -CF₃, -Cl → -CH₃) .

- Step 2 : Screen against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays. Note: Inactive compounds (e.g., 4-bromo-5-(chloromethyl) derivatives) may require backbone modifications (e.g., replacing pyrazole with imidazole) .

- Step 3 : Perform molecular docking to identify steric clashes or unfavorable interactions (e.g., bromine atoms disrupting hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.